3-Aminoadamantan-1-ol hydrobromide

説明

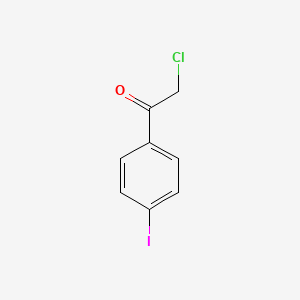

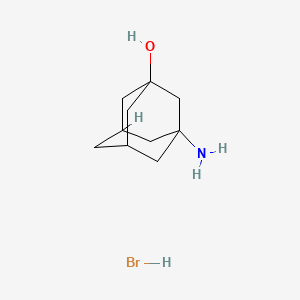

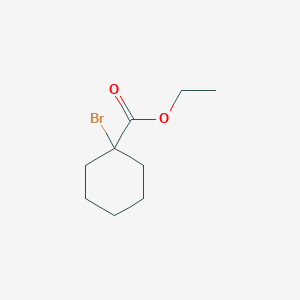

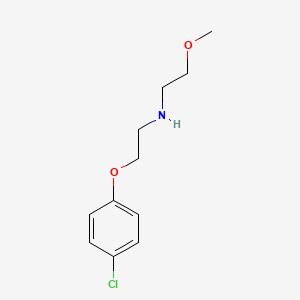

3-Aminoadamantan-1-ol hydrobromide, also known as 3-Amino-1-adamantanol, is an organic compound with the molecular formula C10H18BrNO . It is a crystalline powder and is employed in the synthesis of inhibitors with antihyperglycemic properties .

Synthesis Analysis

The synthesis of 3-Aminoadamantan-1-ol involves a reaction where the reaction solution is poured in batches in water. Sodium hydroxide is added to it in batches, making the pH value of the reaction solution between 10 12 . After the reaction terminates, the filter cake is processed in ethanol, making beating stirring for 2 hours, filtered, and the filter cake is pulled an oar 2 hours with ethanol again, again filters, merging filtrate, concentrate drying obtains the product .Molecular Structure Analysis

The molecular structure of 3-Aminoadamantan-1-ol hydrobromide is represented by the SMILES stringNC12CC3CC (C1)CC (O) (C3)C2 . The average mass of the molecule is 167.248 Da . Chemical Reactions Analysis

3-Aminoadamantan-1-ol is employed in the synthesis of inhibitors with antihyperglycemic properties . For example, vildagliptin is synthesized from 3-Amino-1-adamantanol .Physical And Chemical Properties Analysis

3-Aminoadamantan-1-ol hydrobromide is a crystalline powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 266.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It is soluble in organic solvents but insoluble in water .科学的研究の応用

Influenza Virus Inhibition

- 3-Aminoadamantan-1-ol hydrobromide, known as aminoadamantane, has been studied for its effects on influenza A viruses. In a study by Galbraith et al. (1969), it was found to inhibit the multiplication of these viruses in cell cultures, organ cultures, and experimentally infected mice. However, during an epidemic of influenza in Great Britain, no protective effect of aminoadamantane was demonstrated when used prophylactically (Galbraith, Oxford, Schild, & Watson, 1969).

Synthesis and Derivative Development

- Anderson, Burks, and Harruna (1988) conducted a study on the synthesis of 3-fluoro-1-aminoadamantane and some of its derivatives, highlighting a convenient and rapid three-step reaction sequence. This synthesis produced various derivatives characterized by standard methods, demonstrating the compound's versatility in chemical synthesis (Anderson, Burks, & Harruna, 1988).

Antiviral Mechanism

- Research by Hay et al. (1986) explored the molecular basis of resistance of influenza A viruses to aminoadamantanes, including amantadine (1-aminoadamantane hydrochloride). They found that these antivirals inhibit either the initiation of infection or virus assembly, implicating the virus haemagglutinin and M2 proteins. The study suggests that these drugs interfere with functions or interactions between these two virus proteins (Hay, Zambon, Wolstenholme, Skehel, & Smith, 1986).

Neuroprotective Properties

- Caumont, Octave, and Hermans (2006) investigated the effect of aminoadamantanes on the production of the glial cell line-derived neurotrophic factor (GDNF) in glial cells. Their study demonstrated that drugs like amantadine and memantine, both aminoadamantane derivatives, could increase GDNF levels in C6 glioma cell cultures, indicating potential neuroprotective effects (Caumont, Octave, & Hermans, 2006).

Synthesis and Structural Analysis

- Zhao, Ge, and Qu (2010) synthesized two novel complexes containing protonated 1-aminoadamantane, providing insights into the structural and dielectric properties of these organic–inorganic hybrid salts. This research adds to the understanding of the physical properties of aminoadamantane derivatives (Zhao, Ge, & Qu, 2010).

Safety And Hazards

The safety data sheet for 3-Aminoadamantan-1-ol indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water or rinse thoroughly with plenty of water for at least 15 minutes, respectively .

将来の方向性

While the specific future directions for 3-Aminoadamantan-1-ol hydrobromide are not mentioned in the available resources, its use in the synthesis of inhibitors with antihyperglycemic properties suggests potential applications in the development of new drugs for the treatment of conditions like diabetes .

特性

IUPAC Name |

3-aminoadamantan-1-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.BrH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFZESXCKLBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424949 | |

| Record name | 3-aminoadamantan-1-ol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoadamantan-1-ol hydrobromide | |

CAS RN |

42501-53-1 | |

| Record name | 3-aminoadamantan-1-ol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)

![2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid](/img/structure/B3052505.png)